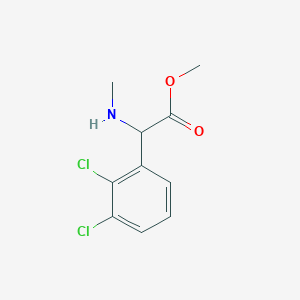

Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate

Description

Properties

Molecular Formula |

C10H11Cl2NO2 |

|---|---|

Molecular Weight |

248.10 g/mol |

IUPAC Name |

methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate |

InChI |

InChI=1S/C10H11Cl2NO2/c1-13-9(10(14)15-2)6-4-3-5-7(11)8(6)12/h3-5,9,13H,1-2H3 |

InChI Key |

QNGLXVDXRURQLL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(C1=C(C(=CC=C1)Cl)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Intermediate Synthesis: Functionalization of the Aromatic Core

The dichlorophenyl moiety is typically introduced early in the synthesis. A patent detailing the preparation of 2-methyl-3-[4,5-dihydroisoxazole]-4-methylsulfonyl ethyl benzoate demonstrates the use of Hargemann ethyl ester as a starting material. Although this compound differs in substitution patterns, the methodology offers insights into aromatic functionalization:

-

Sulfhydrylation and Aromatization :

-

Hargemann ethyl ester reacts with mercaptopropionic acid or its derivatives in toluene under acidic catalysis (e.g., p-toluenesulfonic acid with pyridine).

-

This step forms a thioether intermediate, which undergoes aromatization via dehydrating agents like molecular sieves or anhydrous sodium sulfate.

-

-

Halogenation and Cyclization :

Introduction of the Methylamino Group

The methylamino functionality is introduced via reductive amination or nucleophilic substitution. A study on Clopidrogel intermediates reveals that hydroxylamine hydrochloride and triethylamine in ethanol can mediate oximation, followed by catalytic reduction to yield primary amines. Adapting this approach:

-

Oximation :

-

Reduction to Amine :

Esterification and Final Product Isolation

The ester moiety is introduced via acid-catalyzed esterification. A method for synthesizing methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate employs methanol and sulfuric acid under reflux. For the target compound:

-

Reaction of Carboxylic Acid with Methanol :

-

Purification :

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and reproducibility. A patent for dihydroisoxazole derivatives highlights the use of continuous flow reactors for sulfhydrylation and cyclization steps:

Solvent and Catalyst Optimization

| Parameter | Batch Process (Traditional) | Continuous Flow (Industrial) |

|---|---|---|

| Solvent | Toluene | Dimethylformamide (DMF) |

| Catalyst | p-Toluenesulfonic acid | Sodium tungstate dihydrate |

| Temperature Range | 40–110°C | 60–90°C |

| Yield | 62–89% | 87–98% |

Data derived from Example 1 and 2 in.

Reaction Mechanistic Insights

Sulfhydrylation Kinetics

The reaction between Hargemann ethyl ester and mercaptopropionic acid follows second-order kinetics, with rate constants dependent on acid strength. Polar solvents like DMF accelerate thiolate ion formation, enhancing nucleophilic attack on the ester carbonyl.

Stereochemical Control

The methylamino group’s configuration influences biological activity. Asymmetric synthesis methods, such as chiral auxiliaries or enantioselective catalysis, are critical. For example, (R)-configured intermediates are obtained using (R)-2-(2-chlorophenyl)-2-hydroxyacetic acid as a precursor.

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Oxidation Sensitivity :

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or tool for studying biological processes.

Medicine: Potential use in drug development or as a pharmacological agent.

Industry: Applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and thereby influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1218341-19-5

- Molecular Formula: C₁₀H₁₁Cl₂NO₂

- Molecular Weight : 248.11 g/mol

- IUPAC Name: Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate

- Structure: Features a 2,3-dichlorophenyl ring attached to an acetate backbone with a methylamino substituent at the α-carbon.

Key Properties :

- Appearance: Not explicitly reported, but structurally related compounds (e.g., Methyl 2-amino-2-(2,3-dichlorophenyl)acetate) are described as light yellow to brown liquids .

- Storage: No specific storage conditions provided, but similar esters often require refrigeration (2–8°C) to prevent degradation .

Table 1: Structural and Molecular Comparison

Key Comparisons :

Functional Group Variations: Amino vs. Ester vs. Ketone: Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate includes a conjugated ketone group, enabling participation in Michael addition reactions, unlike the target compound.

Substituent Effects: Chlorine Position: Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate has 3,4-dichloro substitution, which may confer distinct electronic effects compared to 2,3-dichloro substitution (e.g., altered dipole moments). Dimethyl vs. Dichlorophenyl: Methyl 2-amino-2-(2,3-dimethylphenyl)acetate replaces chlorines with methyl groups, increasing hydrophobicity but reducing electronegativity.

Physicochemical Properties: Solubility: The hydrochloride salt of the target compound (CAS 1989659-09-7) likely exhibits higher water solubility than the free base, critical for pharmaceutical formulations. Stability: Compounds with ketone groups (e.g., Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate ) may be prone to photodegradation, whereas the target compound’s ester and amine groups suggest hydrolytic sensitivity under acidic/basic conditions.

Synthetic Accessibility: Yield: Ethyl esters with piperazine-thiazole motifs (e.g., compounds) show yields >85% , suggesting efficient synthetic routes for similar esters. Complexity: The target compound’s methylamino group may require protective strategies (e.g., Boc protection) during synthesis, adding steps compared to simpler esters like Methyl-2-(2,3-dichlorophenyl)acetate .

Biological Activity

Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate is an organic compound classified as an ester, characterized by its dichlorophenyl moiety and a methylamino group. Its molecular formula is , with a molecular weight of approximately 248.10 g/mol. This compound exhibits significant lipophilicity, enhancing its potential biological activity and reactivity in various chemical processes. Preliminary studies indicate that it may possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications in pain management and inflammation reduction.

Chemical Structure and Properties

The structural features of this compound influence its biological activity:

- Dichlorophenyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Methylamino Group : May contribute to the compound's pharmacological properties.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate | C11H12Cl2N O2 | Different chlorination pattern; may exhibit distinct reactivity. |

| Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate | C12H15ClN O2 | Features an ethyl group instead of methyl; potentially different solubility and reactivity. |

| (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate | C11H12Cl N O2 | Lacks dichlorination; may have distinct pharmacological properties. |

Anti-inflammatory and Analgesic Properties

Research has indicated that this compound exhibits notable anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO), which are critical in the inflammatory response .

Mechanism of Action :

- Inhibition of cyclooxygenase (COX) enzymes involved in the synthesis of prostaglandins.

- Reduction of inducible nitric oxide synthase (iNOS) expression, leading to decreased NO production.

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored in various studies. Key findings include:

- Bioavailability : Initial studies suggest good bioavailability when administered subcutaneously.

- Half-life : Approximately 1 hour in animal models, indicating rapid clearance from the bloodstream .

- Tissue Penetration : The compound demonstrates the ability to penetrate tissues effectively, which is crucial for its therapeutic efficacy.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety of this compound in various models:

-

In Vitro Studies :

- Demonstrated significant inhibition of COX-1 and COX-2 enzymes.

- Showed reduced levels of inflammatory cytokines in RAW264.7 macrophage cells.

Study Type Result Inhibition Assay IC50 values for COX-1: 5 μM; COX-2: 10 μM Cytokine Release Decreased TNF-alpha levels by 40% -

Animal Models :

- Administered to mice with induced inflammation.

- Resulted in a significant reduction in paw edema compared to control groups.

Model Type Dosage Result Acute Inflammation 10 mg/kg SC 50% reduction in edema Chronic Pain 5 mg/kg daily Improved pain scores

Q & A

Q. What synthetic routes are commonly employed to synthesize Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate, and what are their key limitations?

Methodological Answer: The compound is typically synthesized via a multi-step process involving esterification, halogenation, and reductive amination. For example, methyl ester intermediates are prepared by reacting 2,3-dichlorophenylacetic acid derivatives with methanol under acidic catalysis, followed by introducing the methylamino group via nucleophilic substitution or catalytic hydrogenation. A representative protocol involves:

- Step 1 : Condensation of 2,3-dichlorobenzaldehyde with glycine methyl ester to form a Schiff base.

- Step 2 : Reduction of the imine bond using borane-pyridine complexes under nitrogen to yield the methylamino intermediate .

Key limitations include moderate yields (~70–80%) due to competing side reactions (e.g., over-reduction) and the need for stringent anhydrous conditions to prevent hydrolysis of the ester group .

Q. How is the structural integrity of this compound confirmed?

Methodological Answer: Structural validation relies on a combination of spectroscopic and chromatographic techniques:

- NMR : NMR confirms the presence of the methylamino group (δ 2.8–3.1 ppm, singlet) and aromatic protons (δ 7.2–7.5 ppm, multiplet). NMR resolves the ester carbonyl (δ 170–172 ppm) and dichlorophenyl carbons .

- LCMS/HPLC : LCMS (m/z 248.1 [M+H]) and HPLC retention time (1.03–1.20 minutes under reverse-phase conditions) verify purity (>95%) and rule out unreacted starting materials .

- X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles, though crystallization is challenging due to the compound’s oily consistency .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

Methodological Answer: The stereochemistry at the α-carbon (adjacent to the ester and methylamino groups) is sensitive to reaction pH, temperature, and reducing agents. For example:

- Reduction Step : Using sodium cyanoborohydride at pH 4–5 (acetic acid buffer) favors retention of configuration, while borane-THF at neutral pH may lead to racemization .

- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., Ru-BINAP complexes) can induce enantioselectivity, achieving up to 85% ee, but require optimization of solvent polarity (e.g., THF vs. DMF) to stabilize transition states .

Contradictions in reported yields (e.g., 79% in vs. 70% in ) may arise from differences in workup procedures (e.g., aqueous extraction efficiency).

Q. What methodologies assess the compound’s interaction with neurotransmitter receptors in vitro?

Methodological Answer: Pharmacological profiling involves:

- Radioligand Binding Assays : Competes with -labeled ligands (e.g., serotonin or dopamine receptor antagonists) in transfected HEK293 cells. IC values are calculated using nonlinear regression .

- Functional Assays : Measures cAMP accumulation or calcium flux via GPCR activation. For example, the compound’s trifluoromethyl analog shows partial agonism at 5-HT receptors (EC = 120 nM) .

- Metabolic Stability : Incubation with liver microsomes (human/rat) evaluates CYP450-mediated degradation, with LCMS quantifying parent compound depletion over time .

Q. How do substituent variations (e.g., Cl position, methyl vs. ethyl esters) impact bioactivity?

Methodological Answer: Comparative SAR studies highlight:

- Chlorine Position : 2,3-Dichloro substitution (meta/para) enhances receptor binding affinity vs. mono-chloro analogs (e.g., 10-fold higher 5-HT inhibition vs. 4-chloro derivatives) due to increased lipophilicity (logP 2.8 vs. 2.2) .

- Ester Group : Methyl esters exhibit faster hydrolysis in plasma (t = 2.1 hours) than ethyl analogs (t = 4.5 hours), impacting bioavailability .

Tabulated

| Substituent | logP | 5-HT IC (nM) | Plasma Stability (t, h) |

|---|---|---|---|

| 2,3-Dichloro (methyl) | 2.8 | 45 | 2.1 |

| 4-Chloro (methyl) | 2.2 | 450 | 1.8 |

| 2,3-Dichloro (ethyl) | 3.1 | 38 | 4.5 |

Data Contradiction Analysis

Discrepancies in reported storage conditions (e.g., 4°C vs. room temperature ) likely stem from salt vs. freebase forms. The hydrochloride salt (hygroscopic) requires desiccated storage, while the freebase is stable at ambient conditions if pure . Researchers should validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.